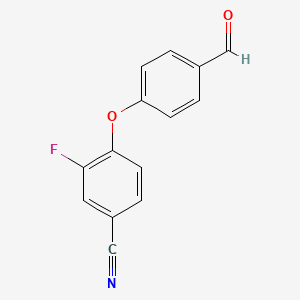

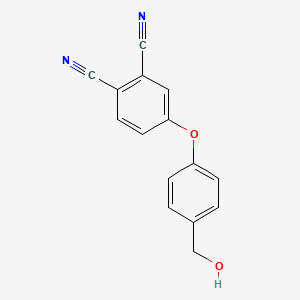

3-Fluoro-4-(4-formylphenoxy)benzonitrile

Vue d'ensemble

Description

The compound "3-Fluoro-4-(4-formylphenoxy)benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various fluoro-substituted aromatic compounds and their properties, which can provide insights into the behavior of fluoro-substituted benzonitriles in general. For instance, the introduction of fluorine atoms into aromatic compounds can significantly alter their physical and chemical properties, such as thermal stability, moisture absorption, and reactivity towards other chemical species .

Synthesis Analysis

The synthesis of fluoro-substituted aromatic compounds often involves multi-step procedures, including the use of strong bases, reduction of nitro compounds, and coupling reactions. For example, the synthesis of a fluorine-containing aromatic diamine was achieved by coupling 2-chloro-5-nitro-1-trifluoromethylbenzene with 1,3-hydroquinone in the presence of a strong base, followed by reduction of the corresponding dinitro-compound . Similarly, the synthesis of fluorophenol derivatives can involve nucleophilic substitution reactions starting from specific iodonium compounds .

Molecular Structure Analysis

The molecular structure of fluoro-substituted aromatic compounds can be complex, with the potential for various intermolecular interactions. For instance, the crystal structure of a related compound, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, revealed intermolecular hydrogen bonding and was analyzed using Hirshfeld surface computational methods . The presence of fluorine can influence the molecular geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

Fluoro-substituted benzonitriles can participate in a range of chemical reactions. The presence of fluorine can affect the reactivity of the compound, as seen in the radiation-induced hydroxylation of fluorobenzene, where the electron-withdrawing nature of the fluorine affects the distribution of hydroxylated products . Additionally, the introduction of fluorine can alter the photophysical properties of aromatic nitriles, influencing their fluorescence quantum yields and decay times .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted aromatic compounds are often characterized by high thermal stability, low moisture absorption, and specific reactivity patterns. For example, soluble fluoro-polyimides derived from a fluorine-containing aromatic diamine exhibited excellent thermal and hygrothermal stability . The introduction of fluorine can also affect the solubility and stability of solutions, as well as the fluorescence properties and sensitivity to pH changes .

Applications De Recherche Scientifique

Homolytic Hydroxylation Studies

3-Fluoro-4-(4-formylphenoxy)benzonitrile, a derivative of benzonitrile, has been studied in the context of homolytic hydroxylation. Research indicates that the hydroxylation of benzonitrile, among other compounds, depends on the presence of metal salts and oxidizing agents, affecting product distribution and isomerization processes. This research has implications for understanding the chemical behavior of benzonitrile derivatives under various conditions (Eberhardt, 1977).

Radiation-Induced Hydroxylation

Radiation-induced hydroxylation studies have explored the behavior of benzonitrile under the influence of radiation in the absence of oxidizing agents. The presence of metal salts significantly affects the conversion of hydroxycyclohexadienyl radicals to phenols, an important factor in the chemical transformation of benzonitrile derivatives (Eberhardt, 1977).

Continuous Flow Iodination

In the field of organic synthesis, continuous flow iodination methods have been used for the derivatization of benzonitrile compounds. These methods can lead to different regioisomers and are critical for understanding the selective reactions of benzonitrile derivatives (Dunn et al., 2018).

Anaerobic Transformation Studies

Anaerobic transformation studies have examined the conversion of phenol to benzoate, using fluorobenzene as an analogue. This research has provided insights into the para-carboxylation process, relevant for understanding the transformation behaviors of benzonitrile derivatives (Genthner et al., 1989).

Internal Conversion in Alkane Solvents

Studies on the internal conversion of fluoro-substituted benzonitrile derivatives in alkane solvents have revealed insights into fluorescence properties and quantum yields. This research is significant for applications in photophysics and photochemistry (Druzhinin et al., 2001).

Synthesis of Fluorinated Derivatives

Synthetic pathways for creating fluorinated derivatives of benzonitrile, such as 2-Fluoro-4-bromobiphenyl, have been explored. These methods are crucial for the production of intermediates in pharmaceutical and chemical industries (Qiu et al., 2009).

Sensing Applications

Benzonitrile derivatives have been applied in the development of fluorescent probes for sensing pH and metal cations. The high sensitivity and selectivity of these compounds are attributed to the unique properties of the fluorophenol moiety (Tanaka et al., 2001).

Polymer Synthesis

In the field of polymer chemistry, fluorinated phthalazinone monomers derived from benzonitrile have been synthesized and used in polycondensation reactions. These polymers exhibit excellent solubility and thermal properties, making them suitable for engineering plastics and membrane materials (Xiao et al., 2003).

Liquid Crystal Research

Research on laterally fluoro-substituted benzonitriles has been conducted to understand their impact on liquid-crystal transition temperatures. This research is crucial for the development of new materials in display technologies (Kelly & Schad, 1985).

Photocatalytic Generation Studies

Studies on the photocatalytic generation of fluorophosgene from 4-(trifluoromethoxy)benzonitrile have provided insights into novel reaction mechanisms. This research has potential applications in synthetic chemistry and material science (Petzold et al., 2018).

Electronic Structure Analysis

The electronic structure of radical-anions of fluorinated benzonitrile derivatives has been investigated using ESR spectra and quantum-chemical analysis. This research aids in understanding the electronic properties of these compounds (Starichenko et al., 1985).

Mécanisme D'action

Target of Action

It is often used as a laboratory chemical and in the synthesis of substances , suggesting that it may interact with a variety of molecular targets.

Result of Action

It is known to cause skin irritation and serious eye irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-(4-formylphenoxy)benzonitrile . For instance, exposure control is necessary when handling this compound, and appropriate respiratory protection should be used if there is a risk of inhalation .

Propriétés

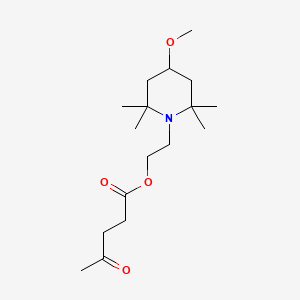

IUPAC Name |

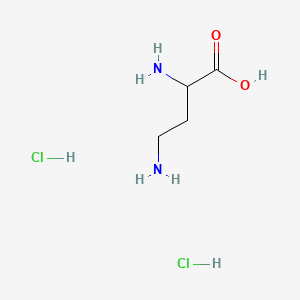

3-fluoro-4-(4-formylphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-7-11(8-16)3-6-14(13)18-12-4-1-10(9-17)2-5-12/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHWMHDEBZNNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698947 | |

| Record name | 3-Fluoro-4-(4-formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-formylphenoxy)benzonitrile | |

CAS RN |

676494-55-6 | |

| Record name | 3-Fluoro-4-(4-formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt](/img/structure/B3029409.png)

![5,10-Dihydroindeno[2,1-a]indene](/img/structure/B3029415.png)